イブプロフェン

概要

説明

イブフェナクは、20世紀中頃に開発された非ステロイド系抗炎症薬(NSAID)ですイブフェナクは当初、痛みと炎症の治療の可能性について調査されましたが、肝毒性に関する懸念から開発は中止されました .

科学的研究の応用

Chemistry: Used as a model compound to study the mechanisms of NSAIDs.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Explored for its anti-inflammatory and analgesic properties, although its use is limited due to liver toxicity.

Industry: Utilized in the development of new NSAIDs with improved safety profiles.

作用機序

イブフェナクは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することにより、その効果を発揮します。プロスタグランジンは、痛み、炎症、発熱の媒介物質です。 COXを阻害することにより、イブフェナクはこれらの媒介物質の産生を減らし、それによって痛みと炎症を軽減します .

生化学分析

Biochemical Properties

Ibufenac is metabolized to its 1-b-O-acyl glucuronides (AGs), a process that is a part of the development of fast and reliable HPLC-MS/MS method for quantification of ibuprofen (IBP) enantiomers in human plasma . The possibility of IBP acylglucoronide (IBP-Glu) back-conversion was assessed, involving investigation of in source and in vitro back-conversion .

Molecular Mechanism

The molecular mechanism of Ibufenac involves the conversion of the drug to its acyl glucuronide metabolite. This metabolite can convert back to its parent drug during sample preparation (in vitro back-conversion) and/or in the mass spectrometer (in source back-conversion), thereby jeopardizing accuracy and reproducibility of the bioanalytical method .

Temporal Effects in Laboratory Settings

The back-conversion of its metabolite IBP-Glu was investigated in a study .

Metabolic Pathways

Ibufenac is metabolized to its 1-b-O-acyl glucuronides (AGs). The primary pathway of its metabolism is glucuronidation which results in the formation of IBP acylglucoronide (IBP-Glu) .

準備方法

合成経路と反応条件

イブフェナクの合成は、通常、イソブチルベンゼンとクロロ酢酸のフリーデル・クラフツアシル化、それに続く加水分解と脱炭酸を伴います。反応条件には、通常、塩化アルミニウム(AlCl3)などのルイス酸触媒とジクロロメタンなどの有機溶媒の使用が含まれます。

工業生産方法

イブフェナクの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために、反応条件を厳密に制御することが含まれます。最終生成物は、通常、結晶化と精製工程によって得られ、不純物が除去されます。

化学反応の分析

反応の種類

イブフェナクは、次のものを含む、いくつかの種類の化学反応を起こします。

酸化: イブフェナクは、さまざまな代謝産物を形成するために酸化される可能性があります。

還元: 還元反応は、イブフェナクを対応するアルコールに変換できます。

置換: 求電子置換反応は、イブフェナクの芳香環で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。

置換: 臭素(Br2)と硝酸(HNO3)などの試薬は、置換反応に使用できます。

形成される主要な生成物

酸化: 主な生成物には、カルボン酸とケトンが含まれます。

還元: 主要な生成物は、対応するアルコールです。

置換: 生成物には、イブフェナクのハロゲン化およびニトロ化誘導体が含まれます。

科学研究の応用

化学: NSAIDのメカニズムを研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと酵素阻害に対する影響について調査されています。

医学: 肝毒性のために使用は限られていますが、抗炎症作用と鎮痛作用について探求されています。

類似化合物との比較

類似化合物

イブプロフェン: 構造が似ていますが、安全性が向上した別のNSAIDです。

ナプロキセン: 作用時間が長い、広く使用されているNSAIDです。

ケトプロフェン: 強力な抗炎症作用で知られています。

イブフェナクの独自性

イブフェナクは、フェニル環にイソブチル基が結合した、その特定の化学構造により、ユニークです。 この構造的特徴は、薬理作用に寄与していますが、肝毒性にも寄与しており、臨床使用が制限されています .

特性

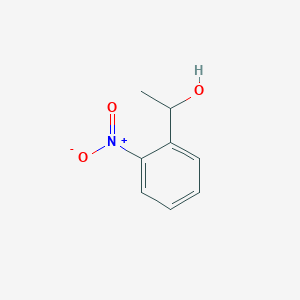

IUPAC Name |

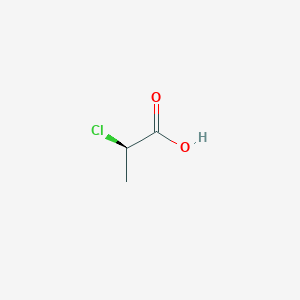

2-[4-(2-methylpropyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWFCPPBTWOZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044107 | |

| Record name | Ibufenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553-60-2 | |

| Record name | Ibufenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibufenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibufenac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ibufenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ibufenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V4WIX44VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ibufenac was developed as a potential substitute for acetylsalicylic acid (aspirin) with the goal of achieving similar analgesic and anti-inflammatory effects while minimizing gastrointestinal side effects. [, ]

A: Despite initial promise, Ibufenac was withdrawn from the market in 1968 due to concerns about its potential to cause hepatotoxicity, particularly jaundice, in a small percentage of patients. [, , , ]

A: Ibufenac, a member of the arylalkanoic acid family, shares structural similarities with other non-steroidal anti-inflammatory drugs (NSAIDs). While the exact mechanism is not fully elucidated, its activity is believed to be related to the inhibition of prostaglandin synthesis. [, , , ]

A: Ibufenac is an acetic acid derivative, while Ibuprofen is a propionic acid derivative. This seemingly minor structural difference results in significantly different pharmacological and toxicological profiles. Ibuprofen, with its methyl group at the alpha position, exhibits a more favorable safety profile compared to Ibufenac. [, , , ]

A: Ibufenac is rapidly absorbed after oral administration and extensively metabolized, primarily to its acyl glucuronide conjugate. [, ]

A: Acyl glucuronides, while generally considered detoxification products, can exhibit reactivity with proteins, potentially leading to immune-mediated toxicity. This has been proposed as a contributing factor to the hepatotoxicity observed with Ibufenac. [, , , , , ]

A: Ibufenac, when administered at a dose of 2 g daily, demonstrated comparable efficacy to aspirin at a dose of 3-6 g daily in controlling symptoms of rheumatoid arthritis. [, ]

A: Yes, studies in Rhesus monkeys showed notable interanimal variability in the pharmacokinetic parameters of Ibufenac, highlighting the potential influence of individual factors on drug disposition. []

A: The anti-inflammatory activity of Ibufenac was evaluated in animal models using methods like the ultraviolet erythema test in guinea pigs, demonstrating superior potency compared to aspirin. [, , ]

A: Yes, clinical trials indicated that Ibufenac, at a dosage of 30 grains daily, was as effective as aspirin at 60 grains daily in managing rheumatoid arthritis symptoms. []

A: Studies using chromium-51 to measure fecal blood loss indicated that Ibufenac caused significantly less gastrointestinal bleeding compared to aspirin. [, ]

A: Although the exact mechanism is not fully elucidated, the formation of reactive metabolites, particularly acyl glucuronides, is thought to play a role in Ibufenac-induced hepatotoxicity. The structure of Ibufenac, specifically the lack of an α-methyl group in its structure compared to its analog Ibuprofen, may contribute to its increased propensity to form these reactive metabolites. [, , , , , , ]

A: Ibufenac was primarily associated with hepatocellular injury, manifesting as jaundice and elevated liver enzyme levels in some patients. [, , , ]

A: While early clinical trials reported a relatively low incidence of jaundice (around 1%), subsequent studies revealed a higher frequency of elevated liver enzymes (20-30%) in patients receiving Ibufenac long-term. [, ]

A: Ibuprofen, a structural analog of Ibufenac, displayed comparable anti-inflammatory and analgesic properties in preclinical studies. The decision to pursue Ibuprofen was driven by its improved safety profile, particularly the lower risk of hepatotoxicity observed in early investigations. [, ]

A: Yes, quantum mechanical calculations have been employed to investigate the conformational preferences and electronic properties of Ibufenac and related compounds, providing insights into their structure-activity relationships. [, ]

ANone: Various methods have been employed for the analysis of Ibufenac, including:

- HPLC: Used for quantifying Ibufenac and its metabolites in biological samples, particularly for pharmacokinetic studies. [, ]

- NMR Spectroscopy: Employed to determine the structure and study the degradation kinetics of Ibufenac and its acyl glucuronide metabolites. [, , ]

- Mass Spectrometry: Coupled with HPLC for sensitive detection and structural characterization of Ibufenac and its metabolites. []

- Paper Chromatography: Utilized in early studies for quantitative estimation of Ibufenac in serum. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)